1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenoxy group, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Propyl Chain: The 3-(4-methoxyphenoxy)propyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 3-(4-methoxyphenoxy)propyl halide in the presence of a base.
Addition of the Butanol Chain: The final step involves the addition of the butanol chain through a Grignard reaction, where the intermediate product reacts with butyl magnesium bromide followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the dihydrobenzodiazole derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted benzodiazole derivatives.
Scientific Research Applications
1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol exerts its effects depends on its interaction with molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions, while the butanol chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{1-[3-(4-hydroxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
1-{1-[3-(4-nitrophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and applications, highlighting the importance of this specific compound in research and development.
Properties
IUPAC Name |
1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECPJXVEZWCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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